

An In-depth Technical Guide to Acetoximebenzoate: Structural Information and Analysis

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Compound of Interest

Compound Name: Acetoximebenzoate

Cat. No.: B15252623

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, analytical methodologies, and potential biological significance of **Acetoximebenzoate**. The content is tailored for professionals in research and development, offering detailed data and protocols to facilitate further investigation and application of this compound.

Core Structural and Physical Data

Acetoximebenzoate, also known as O-Benzoylacetoimine or (propan-2-ylideneamino) benzoate, is an organic compound with the chemical formula $C_{10}H_{11}NO_2$.^[1] It belongs to the class of oxime esters, characterized by the $C=N-O-C=O$ functional group. A summary of its key identifiers and physicochemical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	(propan-2-ylideneamino) benzoate	[1]
Synonyms	O-Benzoylacetoxime, Propan-2-one O-benzoyl oxime, Acetoxime benzoate	[1]
CAS Number	942-89-2	
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1]
Molecular Weight	177.20 g/mol	[1]
Melting Point	46-48 °C	
Boiling Point	120 °C at 1.5 mmHg	
Appearance	White crystalline solid	
SMILES	<chem>CC(=NOC(=O)C1=CC=CC=C1)C</chem>	[1]
InChIKey	CTIVZNURROIUHT-UHFFFAOYSA-N	[1]

Analytical Characterization

A thorough understanding of the analytical profile of **Acetoximebenzoate** is critical for its identification, purity assessment, and quality control. The primary spectroscopic techniques used for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ¹H NMR Spectroscopy:** The proton NMR spectrum of **Acetoximebenzoate** is expected to show distinct signals corresponding to the aromatic protons of the benzoate group and the

methyl protons of the acetoxime moiety.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the carbonyl carbon of the ester, the imine carbon, the aromatic carbons, and the methyl carbons.

While specific peak assignments and coupling constants would require experimental data, publicly available spectral information can be found in databases such as PubChem.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Acetoximebenzoate** is characterized by absorption bands indicative of its key structural features.

Functional Group	Characteristic Absorption (cm ⁻¹)
C=O (ester)	~1740
C=N (imine)	~1600
C-O (ester)	~1250
Aromatic C-H	~3050
Aliphatic C-H	~2950

Experimental Protocols

Synthesis of Acetoximebenzoate

A general and adaptable protocol for the synthesis of **Acetoximebenzoate** involves the O-acylation of acetone oxime with benzoyl chloride. This method is based on established procedures for the synthesis of oxime esters.

Materials:

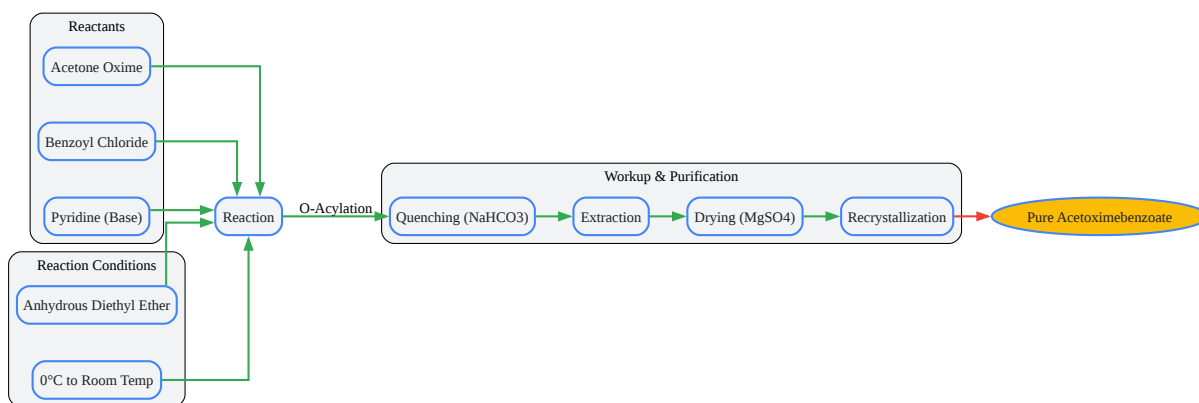
- Acetone oxime
- Benzoyl chloride

- Pyridine or triethylamine (base)
- Anhydrous diethyl ether or dichloromethane (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve acetone oxime (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add pyridine (1.1 equivalents) to the solution with stirring.
- Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **Acetoximebenzoate** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **Acetoximebenzoate**.

Analytical Methodologies

The following are generalized protocols for the analytical characterization of **Acetoximebenzoate**.

NMR Spectroscopy Protocol:

- Prepare a ~5-10 mg/mL solution of **Acetoximebenzoate** in a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the spectra using appropriate software to perform phase and baseline corrections.
- Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts for all signals in both spectra.

Infrared (IR) Spectroscopy Protocol:

- For solid samples, prepare a KBr pellet by mixing a small amount of **Acetoximebenzoate** with dry KBr powder and pressing it into a thin disk.
- Alternatively, for soluble samples, cast a thin film of the compound onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Acetoximebenzoate** are not extensively reported in the literature, the broader class of O-benzoyl oximes and related oxime derivatives have demonstrated a range of biological effects. These findings suggest potential avenues of investigation for **Acetoximebenzoate**.

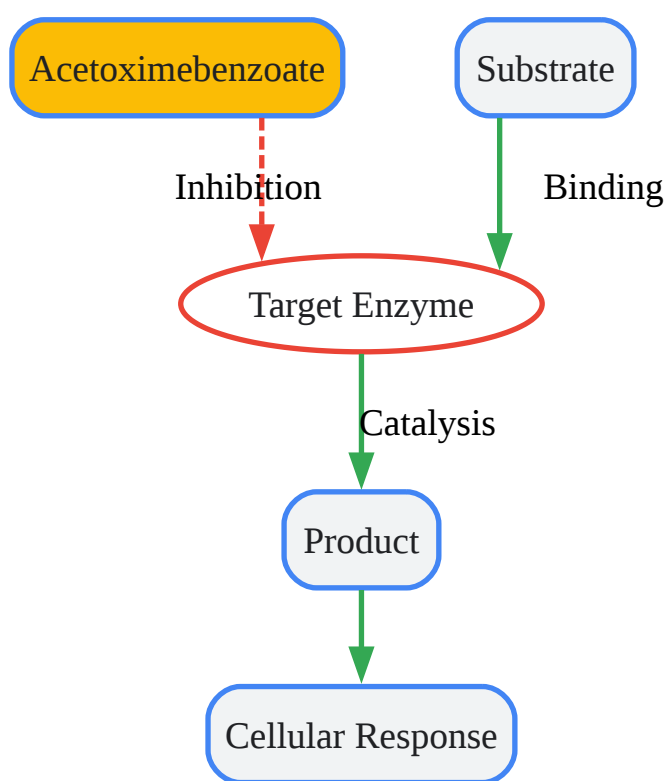
Known Activities of Related Compounds

- **Antimicrobial Activity:** Several O-benzyl oxime derivatives have been shown to exhibit antibacterial and antifungal properties. These compounds can act as inhibitors of essential bacterial enzymes, such as β -ketoacyl-(acyl-carrier-protein) synthase III (FabH).
- **Enzyme Inhibition:** Oxime-containing compounds have been investigated as inhibitors of various enzymes. For instance, some benzaldehyde O-benzyl oximes have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

- **Pro-apoptotic Activity:** Certain benzodiazepine derivatives containing oxime functionalities have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, **Acetoximebenzoate** could potentially interact with cellular signaling pathways. A hypothetical pathway involving enzyme inhibition is depicted below. This is a generalized model and would require experimental validation for **Acetoximebenzoate**.



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Caption: Hypothetical enzyme inhibition pathway.

Conclusion and Future Directions

Acetoximebenzoate is a well-defined chemical entity with established structural and analytical characteristics. While its specific biological functions remain to be elucidated, the known activities of structurally related compounds suggest that it may possess interesting

pharmacological properties. Future research should focus on the synthesis of **Acetoximebenzoate** and its analogs, followed by systematic screening for biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Detailed mechanistic studies will be crucial to identify its cellular targets and signaling pathways, which could ultimately pave the way for its development as a therapeutic agent or a valuable research tool.

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References

- 1. researchgate.net [researchgate.net]
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